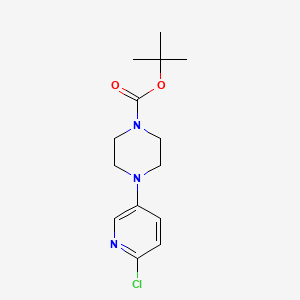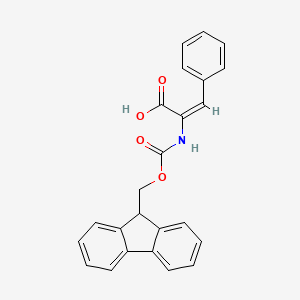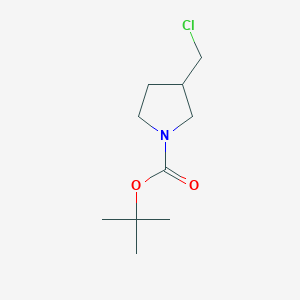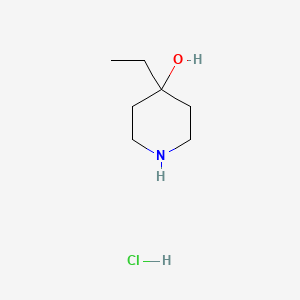![molecular formula C8H13NO2 B1463679 6-Azaspiro[2.5]octane-1-carboxylic acid CAS No. 1242028-68-7](/img/structure/B1463679.png)
6-Azaspiro[2.5]octane-1-carboxylic acid
Vue d'ensemble
Description
“6-Azaspiro[2.5]octane-1-carboxylic acid” is a chemical compound with the molecular formula C8H13NO2 . It is also known as 6-azaspiro [2.5]octane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “6-Azaspiro[2.5]octane-1-carboxylic acid” is 1S/C8H13NO2.ClH/c10-7(11)6-5-8(6)1-3-9-4-2-8;/h6,9H,1-5H2,(H,10,11);1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“6-Azaspiro[2.5]octane-1-carboxylic acid” is a solid at room temperature . It has a molecular weight of 191.66 .Applications De Recherche Scientifique
Synthesis of Novel Compounds
- 6-Azaspiro[2.5]octane derivatives have been utilized in the synthesis of novel compounds. For instance, an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative facilitated the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes (Adamovskyi et al., 2014).
Role in Peptide Synthesis
- Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, derived from 6-Azaspiro[2.5]octane, have shown potential as new dipeptide synthons in peptide synthesis. This is exemplified by the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate (Suter et al., 2000).
Application in Drug Synthesis
- 6-Azaspiro[2.5]octane derivatives have been effectively used in the synthesis of key intermediates for drugs. For example, the synthesis of the C-10 substituent of DV-7751, a novel quinolone carboxylic acid, employed 8-amino-6-benzyl-6-azaspiro[3.4]octane (Miyadera et al., 2000).
In Electrophilic Amination Reactions
- 1-Oxa-2-azaspiro[2.5]octane has been studied for its potential in electrophilic amination of C-H-acidic compounds, indicating its versatility in organic synthesis (Andreae et al., 1992).
Synthesis of Amino Acids Analogues
- 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid, a derivative of 6-Azaspiro[2.5]octane, has been synthesized and explored as a part of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
In Cycloaddition Reactions
- The role of 6-Azaspiro[2.5]octane derivatives in cycloaddition reactions has been demonstrated, where these compounds have been used to synthesize spiro compounds combining β-lactam and 1,3-dioxolan-4-one structures (Tsuno et al., 2006).
Reactions with O-Centered Nucleophiles
- Research has explored the reactions of 6-Azaspiro[2.5]octane derivatives with primary aliphatic alcohols, leading to the formation of various complex organic compounds (Kayukova et al., 2006).
In Cancer Treatment Research
- Certain 6-Azaspiro[2.5]octane derivatives have been identified as potent, selective inhibitors in cancer treatment, particularly in targeting human epidermal growth factor receptor-2 (HER-2) sheddase (Yao et al., 2007).
Application in Cognition Research
- A series of azaspiro[2.5]octane carboxamide-based compounds have been developed as histamine-3 receptor antagonists with demonstrated efficacy in a mouse model of cognition (Brown et al., 2014).
NMR Spectroscopy Studies
- 1-Oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives have been analyzed using NMR spectroscopy, providing valuable insights into their structural and conformational properties (Montalvo-González et al., 2012).
Drug Discovery Modules
- Thia/oxa-azaspiro[3.4]octanes, synthesized using 6-Azaspiro[2.5]octane derivatives, have been proposed as multifunctional modules for drug discovery, demonstrating their potential in the pharmaceutical industry (Li et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
6-azaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)6-5-8(6)1-3-9-4-2-8/h6,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWUPWROVTYRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[2.5]octane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)











![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)
![[5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride](/img/structure/B1463619.png)